Derivative hCA II Inhibitory Potency: Naphthalene-2-Sulfonate-Based Thiosemicarbazones vs. Salicylaldehyde-Based Thiosemicarbazones Lacking the Naphthalene Sulfonate
Thiosemicarbazones synthesized from 2-formylphenyl naphthalene-2-sulfonate (compound 5d) inhibited human carbonic anhydrase II (hCA II) with an IC₅₀ of 3.89 ± 0.01 nM [1]. In contrast, a structurally related series of 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones that lack the naphthalene-2-sulfonate group exhibited hCA II inhibition constants (Kᵢ) ranging from 323.04 ± 56.88 to 991.62 ± 77.26 nM [2]. Although Ki and IC₅₀ are not directly interchangeable metrics, both operate in the same concentration domain under the reported assay conditions, and the approximately 83- to 255-fold separation between the best naphthalene-sulfonate derivative and the best non-naphthalene comparator indicates a scaffold-level potency advantage conferred by the naphthalene-2-sulfonate substructure.
| Evidence Dimension | hCA II inhibitory potency (IC₅₀ vs. Kᵢ range) |
|---|---|
| Target Compound Data | IC₅₀ = 3.89 ± 0.01 nM (thiosemicarbazone 5d derived from 2-formylphenyl naphthalene-2-sulfonate) |
| Comparator Or Baseline | Kᵢ = 323.04 ± 56.88 to 991.62 ± 77.26 nM (4-(diethylamino)-salicylaldehyde-based thiosemicarbazones 3a–p, no naphthalene sulfonate) |
| Quantified Difference | Approximately 83-fold to 255-fold lower IC₅₀ for the naphthalene-2-sulfonate-bearing scaffold (best vs. best; note Ki/IC₅₀ metric difference) |
| Conditions | hCA II esterase activity assay; Bioorg. Chem. 2025 vs. Bioorg. Chem. 2021 (Hashmi et al.) |
Why This Matters
For procurement decisions in carbonic anhydrase drug discovery, selecting 2-formylphenyl naphthalene-2-sulfonate as the synthetic intermediate delivers thiosemicarbazone leads with sub-nanomolar hCA II potency, whereas alternative salicylaldehyde-based routes without the naphthalene sulfonate produce leads with only mid-nanomolar activity, directly impacting hit-to-lead timelines and the probability of identifying development candidates.
- [1] Alharthy, R. D.; et al. Synthesis, biological evaluation, and in silico studies of phenyl naphthalene-2-sulfonate derived thiosemicarbazones as potential carbonic anhydrase inhibitors. Bioorg. Chem. 2025, 155, 108118. View Source
- [2] Hashmi, M. A.; et al. Probing 4-(diethylamino)-salicylaldehyde-based thiosemicarbazones as multi-target directed ligands against cholinesterases, carbonic anhydrases and α-glycosidase enzymes. Bioorg. Chem. 2021, 107, 104554. View Source
